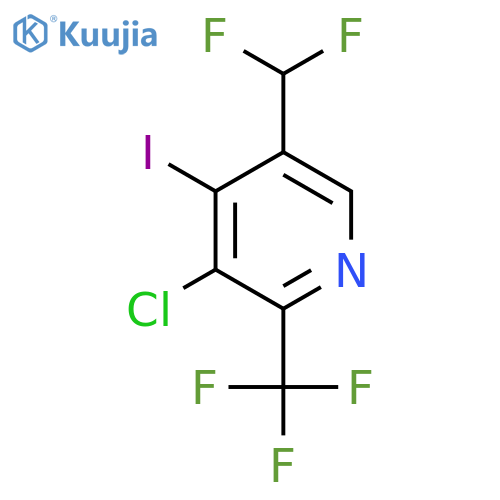Cas no 1805353-87-0 (3-Chloro-5-(difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine)

1805353-87-0 structure
商品名:3-Chloro-5-(difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine
CAS番号:1805353-87-0
MF:C7H2ClF5IN
メガワット:357.446970462799
CID:4866914
3-Chloro-5-(difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-Chloro-5-(difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine
-
- インチ: 1S/C7H2ClF5IN/c8-3-4(14)2(6(9)10)1-15-5(3)7(11,12)13/h1,6H
- InChIKey: SQHRZBUQHLPDAK-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C(C(F)(F)F)=NC=C1C(F)F)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 224
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 12.9
3-Chloro-5-(difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029053211-1g |
3-Chloro-5-(difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine |
1805353-87-0 | 97% | 1g |
$1,579.40 | 2022-04-01 |
3-Chloro-5-(difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine 関連文献
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
1805353-87-0 (3-Chloro-5-(difluoromethyl)-4-iodo-2-(trifluoromethyl)pyridine) 関連製品
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
